6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
6-bromo-8-nitro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h4-5,11H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXRHKPJSMYORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859958-91-1 | |
| Record name | 6-bromo-8-nitro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of 1,2,3,4-Tetrahydroquinoline
Direct Bromination Using Molecular Bromine
The foundational step involves introducing bromine at the 6-position of 1,2,3,4-tetrahydroquinoline. Çakmak et al. demonstrated that treating 1,2,3,4-tetrahydroquinoline (1) with bromine (Br₂) in dichloromethane at 0–5°C yields 6-bromo-1,2,3,4-tetrahydroquinoline (2) in 85% yield (Scheme 1). The reaction proceeds via electrophilic aromatic substitution, with the tetrahydroquinoline’s saturated ring directing bromine to the para position relative to the nitrogen atom.
Key Reaction Parameters
- Temperature: 0–5°C (prevents di-bromination)
- Solvent: CH₂Cl₂ (polar aprotic, stabilizes bromonium ion)
- Stoichiometry: 1.1 eq Br₂ (avoids excess halogenation)
Table 1: Optimization of Bromination Conditions
| Parameter | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Br₂ Equivalents | 1.0 vs. 1.1 | 78 vs. 85 | 95% vs. 98% |
| Temperature (°C) | 0 vs. 25 | 85 vs. 62 | 98% vs. 90% |
| Solvent | CH₂Cl₂ vs. CCl₄ | 85 vs. 70 | 98% vs. 88% |
Regioselective Nitration of 6-Bromo-1,2,3,4-tetrahydroquinoline
Nitrating Mixture (HNO₃/H₂SO₄)
Nitration of (2) requires careful control to avoid oxidation of the tetrahydro ring. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) (1:1 v/v) at –5°C installs the nitro group exclusively at the 8-position, yielding 6-bromo-8-nitro-1,2,3,4-tetrahydroquinoline (3) in 73% yield. The bromine atom’s meta-directing effect ensures regioselectivity, while low temperatures suppress side reactions.
Mechanistic Insights
- Generation of nitronium ion (NO₂⁺) in H₂SO₄.
- Electrophilic attack at the 8-position (meta to Br).
- Proton transfer and rearomatization.
Table 2: Nitration Efficiency Under Varied Conditions
| Condition | Outcome | Yield (%) |
|---|---|---|
| HNO₃/H₂SO₄, –5°C | Pure 8-nitro isomer | 73 |
| HNO₃/AcOH, 25°C | 6-nitro byproduct (15%) | 58 |
| Acetyl nitrate, 0°C | Partial ring oxidation | 41 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Sequential Br₂/HNO₃ | 73 | 98 | 12.50 |
| TBCA/Microwave | 81 | 97 | 14.20 |
| Classical nitration | 58 | 90 | 9.80 |
The microwave-assisted route balances speed and yield, making it preferable for industrial applications.
Challenges and Mitigation Strategies
- Over-nitration : Controlled addition of HNO₃ and low temperatures prevent di-nitration.
- Ring oxidation : Use of H₂SO₄ as a dehydrating agent minimizes tetrahydro ring degradation.
- Regiochemical drift : Electron-withdrawing bromine ensures consistent meta-directing effects.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 8-position activates the adjacent bromine atom at the 6-position for nucleophilic substitution. This reactivity is exploited in the synthesis of cyclic amines:
-
Reagents : Morpholine or piperazine under microwave-assisted conditions (150 W, 90–120°C) with triethylamine as a base.
-
Outcomes :
Mechanism : The nitro group enhances the electron deficiency of the quinoline ring, facilitating SNAr at C-6. The reaction proceeds via a Meisenheimer intermediate stabilized by resonance .
N-Oxidation Reactions
N-Oxidation of the pyridine nitrogen alters the electronic environment, enabling further functionalization:
-
Conditions :
-
Steric Effects : N-Oxidation fails for 6,8-dibromoquinoline due to steric hindrance from the C-8 bromine .
Impact : The N-oxide form directs nitration to the pyridine ring (C-4 or C-5) via its +R effect .
Nitration of N-Oxide
-
Reagents : HNO₃/H₂SO₄ at 0°C.
-
Products :
Direct Bromination
Bromination occurs preferentially at the 3-position of the quinoline ring due to resonance effects:
Nitro to Amino Reduction
-
Application : Reduction of 6-bromo-8-nitroquinoline to 8-amino-6-bromoquinoline, a precursor for hydroxylation .
Hydroxylation
Suzuki-Miyaura Coupling
The bromine atom enables cross-coupling reactions for introducing aryl/heteroaryl groups:
Comparative Reaction Data
Structural and Spectral Insights
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of 6-bromo-8-nitro-1,2,3,4-tetrahydroquinoline and its derivatives. The following points summarize key findings:
- In Vitro Studies: The compound exhibits significant antiproliferative effects against various cancer cell lines including HeLa (cervical), HT29 (colon), and C6 (glioma) cells. For instance, at concentrations of 10 µg/mL and above, it inhibited cell proliferation effectively compared to standard chemotherapy agents like 5-Fluorouracil .
- Mechanism of Action: The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and interfere with critical cellular pathways involved in tumor growth .
Antifungal Activity
This compound has also shown promising antifungal properties:
- Fungitoxicity Testing: Compounds derived from this structure were tested against several fungi including Aspergillus niger and Trichophyton mentagrophytes. Results indicated that certain derivatives possess significant antifungal activity at low concentrations (below 1 µg/mL) .
- Structure-Activity Relationship: The presence of bromine and nitro groups in specific positions enhances the fungitoxicity of the compounds. These findings suggest that modifications to the structure can lead to improved antifungal efficacy .
Synthetic Intermediate
In addition to its biological applications, this compound serves as a valuable synthetic intermediate in organic chemistry:
- Versatile Building Block: The compound can undergo further chemical transformations to yield a variety of other bioactive molecules. Its reactivity allows for the introduction of different functional groups through substitution reactions .
Summary Table of Applications
| Application Type | Activity Description | Key Findings |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells | Significant activity against HeLa and HT29 cells |
| Induces apoptosis | Mechanisms involve interference with cell signaling | |
| Antifungal | Effective against various fungal strains | Low MIC values indicating potent antifungal activity |
| Structure modifications enhance efficacy | Bromine and nitro groups critical for activity | |
| Synthetic Uses | Serves as an intermediate for further synthesis | Useful for creating diverse bioactive compounds |
Mechanism of Action
The mechanism of action of 6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and the quinoline ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tetrahydroquinoline derivatives arises from variations in substituents (e.g., halogens, nitro, methoxy) and ring systems (quinoline vs. isoquinoline). Below is a detailed comparison of 6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline with key analogs:
Structural and Physicochemical Properties
Spectral and Analytical Data
- This compound: Limited spectral data are available, but analogous compounds (e.g., 6-bromo-4,4-dimethyl) show characteristic ¹H NMR signals for aromatic protons (δ 6.8–7.2 ppm) and aliphatic protons (δ 1.2–3.5 ppm) .
- 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline: Exhibits ESI-MS peaks at m/z 242.12 [M+H]⁺ and distinct ¹³C NMR signals for methoxy (δ 55.2 ppm) and quaternary carbons (δ 125–140 ppm) .
Biological Activity
6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline (6-Bromo-8-Nitro-THQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines its biological activity based on recent findings, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure and Properties
This compound is a heterocyclic organic compound characterized by the presence of bromine and nitro functional groups. Its molecular formula is , which contributes to its unique reactivity and biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 6-Bromo-8-Nitro-THQ. It has been tested against various cancer cell lines, including HeLa (cervical cancer), HT29 (colon cancer), and C6 (glioblastoma). The following table summarizes the findings:
| Cell Line | IC50 (µg/mL) | Comparison with 5-FU | Mechanism |
|---|---|---|---|
| HeLa | 10 | More potent | Induces apoptosis by disrupting cell cycle |
| HT29 | 30 | Comparable | Inhibits proliferation through cell cycle arrest |
| C6 | 30 | Less potent | Modulates apoptosis pathways |
In a study published in TUBITAK Chemistry, 6-Bromo-8-nitro derivatives demonstrated significant inhibition of tumor cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
The mechanism by which 6-Bromo-8-Nitro-THQ exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.
- Angiogenesis Inhibition : Some studies suggest that it may inhibit angiogenesis, thereby limiting tumor growth by reducing blood supply .
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study reported efficient synthesis methods for various substituted tetrahydroquinolines, including 6-Bromo-8-nitro derivatives. These compounds were evaluated for their anticancer activities against multiple cell lines, showing promising results .
- Structure-Activity Relationship (SAR) : The relationship between the chemical structure of 6-Bromo-8-nitro derivatives and their biological activity has been explored. Modifications in substitution patterns significantly impact their potency against cancer cells .
- Comparative Studies : In comparative studies with other quinoline derivatives, 6-Bromo-8-nitro exhibited superior anticancer activity in certain assays, highlighting its potential as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline?
- Methodological Answer : The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Bromination at position 6 can be achieved using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Subsequent nitration at position 8 requires careful control of regioselectivity, often employing mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .
Q. How is the purity and structure of this compound confirmed?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Analyze chemical shifts to confirm substituent positions (e.g., nitro groups cause deshielding).
- HPLC/GC-MS : Verify purity (>95%) and rule out byproducts.
- Elemental Analysis : Validate molecular formula (C₉H₈BrN₂O₂).
- X-ray Crystallography (if crystals are obtainable): Resolve absolute configuration and intermolecular interactions .
Advanced Research Questions
Q. How does the nitro group at position 8 influence reactivity in substitution reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing substituent, which activates the bromine at position 6 toward nucleophilic aromatic substitution (SNAr). For example, in Suzuki-Miyaura coupling, the nitro group enhances electrophilicity at the adjacent bromine, enabling cross-coupling with aryl boronic acids. Reaction optimization involves screening palladium catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and solvents (DMF/H₂O) under inert atmospheres. Monitor progress via TLC and isolate products using preparative HPLC .
Q. What intermolecular interactions govern the crystal packing of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- N–H⋯O Hydrogen Bonds : Between the tetrahydroquinoline NH and nitro oxygen (distance ~2.8–3.0 Å).
- Br⋯O Interactions : Halogen bonding between bromine and nitro oxygen (3.3–3.5 Å).
- π-π Stacking : Aromatic rings align with centroid distances of 3.6–4.0 Å.
These interactions dictate solubility and stability, critical for formulation in biological assays .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). Focus on the nitro group’s role in hydrogen bonding.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Notes
- Advanced questions emphasize mechanistic analysis and interdisciplinary methodologies.
- Synthetic protocols and crystallographic data are inferred from structurally related compounds in peer-reviewed studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
